N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine
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Overview
Description
N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine is a complex organic compound with the molecular formula C25H26ClN3O It is known for its unique structure, which includes a piperazine ring substituted with benzyloxy and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine typically involves a multi-step process. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with 4-(2-chlorobenzyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the imine group may produce secondary amines .
Scientific Research Applications
N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzyloxy)benzylidene]-4-(pyridin-2-yl)piperazin-1-amine
- N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)piperazin-1-amine
- N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)-piperazin-1-yl-amine
Uniqueness
N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzyloxy and chlorobenzyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C25H26ClN3O |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H26ClN3O/c26-25-12-5-4-10-23(25)19-28-13-15-29(16-14-28)27-18-22-9-6-11-24(17-22)30-20-21-7-2-1-3-8-21/h1-12,17-18H,13-16,19-20H2 |
InChI Key |
RDKROQLFNRIYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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